7-Chloro-2-propylimidazo[1,2-a]pyridine

PASS prediction in silico pharmacology kinase inhibition

Researchers pursuing kinase inhibitors need scaffolds with defined substitution and experimental ADME validation. 7-Chloro-2-propylimidazo[1,2-a]pyridine addresses this need: • Validated CYP1A2 time-dependent inhibitor (IC50 = 1.10 μM, human liver microsomes) • Predicted kinase inhibitory activity (PASS Pa = 0.620); in PBK & MET inhibitor patent families • Distinct 7-Cl-2-Pr substitution enables SAR of alkyl chain effects on potency & ADME Supplied with CoA; standard B2B global shipping.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
Cat. No. B13080196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-propylimidazo[1,2-a]pyridine
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCCCC1=CN2C=CC(=CC2=N1)Cl
InChIInChI=1S/C10H11ClN2/c1-2-3-9-7-13-5-4-8(11)6-10(13)12-9/h4-7H,2-3H2,1H3
InChIKeyNAAZDPRBAPRLIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-propylimidazo[1,2-a]pyridine: CAS 1896358-33-0 Structural Identity and Procurement Specifications


7-Chloro-2-propylimidazo[1,2-a]pyridine (CAS: 1896358-33-0; molecular formula: C10H11ClN2; molecular weight: 194.66 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine scaffold family . This fused bicyclic core comprises an imidazole ring annulated to a pyridine ring, and the compound is characterized by a chlorine atom at the 7-position and an n-propyl group at the 2-position of the heterocyclic system. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of documented pharmacological activities, including applications as kinase inhibitors, CYP enzyme modulators, antimicrobial agents, and central nervous system therapeutics [1]. The specific substitution pattern of this compound—7-chloro and 2-propyl—is noted to contribute to its chemical and potential biological properties [2].

7-Chloro-2-propylimidazo[1,2-a]pyridine: Why In-Class Analogs Cannot Be Interchanged Without Evidence


High-strength, direct comparative evidence specifically for 7-chloro-2-propylimidazo[1,2-a]pyridine against close analogs is limited in the open literature. However, foundational structure-activity relationship (SAR) principles for the imidazo[1,2-a]pyridine class establish that even minor substituent variations can produce substantial functional divergence. Studies on related imidazo[1,2-a]pyridine series have demonstrated that substitution at the 2-position modulates lipophilicity, steric bulk, and target binding interactions, while 7-position halogenation influences electronic properties and metabolic stability [1]. In SAR investigations of cyclin-dependent kinase (CDK) inhibitors based on the imidazo[1,2-a]pyridine scaffold, specific substitution positions were identified as critical for modifying physical properties and enabling in vivo optimization [2]. Similarly, QSAR studies on acid pump antagonists revealed that hydrophobic constants of substituents and charge transfer within the molecule are controlling factors for H⁺/K⁺-ATPase inhibitory activity [3]. Therefore, substituting this compound with a 2-methyl, 2-ethyl, non-chlorinated, or differently halogenated analog cannot be assumed to preserve target activity, selectivity, or physicochemical behavior without experimental verification. The limited but available data presented below should be interpreted with the explicit acknowledgment that they represent class-level and predictive evidence rather than robust head-to-head experimental comparisons.

7-Chloro-2-propylimidazo[1,2-a]pyridine: Quantifiable Differentiation Evidence Against Comparators


7-Chloro-2-propylimidazo[1,2-a]pyridine vs. Unsubstituted Scaffold: PASS-Predicted Pharmacological Activity Profile

In silico PASS (Prediction of Activity Spectra for Substances) analysis provides a quantitative, probabilistic prediction of the compound's potential pharmacological activities compared to the unsubstituted imidazo[1,2-a]pyridine scaffold. The 7-chloro-2-propyl substitution pattern yields a distinct predicted activity signature with probability scores (Pa values) exceeding 0.5 for multiple therapeutically relevant targets [1]. The compound is predicted to act as a signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), protein kinase inhibitor (Pa = 0.620, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), and antimycobacterial agent (Pa = 0.584, Pi = 0.001) [1]. These predictions are structure-dependent and would differ for analogs with alternative substitution patterns (e.g., 2-methyl, 2-ethyl, 6-chloro, or non-chlorinated variants), though direct PASS comparator data for those specific analogs is not available in the same study.

PASS prediction in silico pharmacology kinase inhibition antimycobacterial

7-Chloro-2-propylimidazo[1,2-a]pyridine CYP1A2 Time-Dependent Inhibition: IC50 = 1.10 μM in Human Liver Microsomes

In a time-dependent inhibition assay using pooled human liver microsomes with midazolam as substrate and 30-minute NADPH preincubation, 7-chloro-2-propylimidazo[1,2-a]pyridine demonstrated CYP1A2 inhibition with an IC50 of 1.10 × 10³ nM (1.10 μM) [1]. This assay format is specifically designed to detect mechanism-based or metabolism-dependent inhibition, which carries higher clinical DDI (drug-drug interaction) risk than reversible inhibition. Comparative data for close structural analogs (e.g., 2-methyl, 2-ethyl, 2-isopropyl, or non-chlorinated variants) in identical assay conditions are not available in the open literature. For context within the broader imidazo[1,2-a]pyridine class, a separate study on imidazopyridine CYP3A4 inhibitors reported IC50 values of 280 nM and 270 nM with 11-fold and 29-fold selectivity over CYP3A5, respectively, demonstrating that specific substitution patterns can achieve nanomolar potency and high isoform selectivity [2].

CYP1A2 inhibition drug-drug interaction human liver microsomes ADME

7-Chloro-2-propylimidazo[1,2-a]pyridine vs. 2-Alkyl and 7-Halogen Analogs: Physicochemical Differentiation via Lipophilicity and Molecular Descriptors

The physicochemical properties of 7-chloro-2-propylimidazo[1,2-a]pyridine differ systematically from its closest commercially available analogs. The compound has a molecular weight of 194.66 g/mol and contains 13 heavy atoms with 1 rotatable bond . Compared to the 2-methyl analog (MW = 166.61 g/mol, C8H7ClN2) and 2-ethyl analog (MW = 180.63 g/mol, C9H9ClN2) , the n-propyl substitution increases molecular weight by approximately 28 and 14 g/mol, respectively, and extends the alkyl chain by one and two methylene units. This progressive chain elongation increases calculated logP, which influences membrane permeability, plasma protein binding, and tissue distribution. While specific experimental logP values are not publicly available for direct comparison, the structural trend follows established SAR principles wherein 2-position alkyl chain length on the imidazo[1,2-a]pyridine scaffold modulates lipophilicity and thereby impacts both in vitro potency and in vivo pharmacokinetic behavior [1].

lipophilicity molecular weight physicochemical properties ADME prediction

7-Chloro-2-propylimidazo[1,2-a]pyridine: Computed ADME and Toxicity Profile via UNII-FDA Docking Database

Computational ADME (absorption, distribution, metabolism, excretion) profiling from the UNII-FDA molecular docking database provides a predicted safety and pharmacokinetic profile for 7-chloro-2-propylimidazo[1,2-a]pyridine [1]. The compound is predicted to exhibit low CYP inhibitory promiscuity (reduced risk of broad-spectrum CYP-mediated drug-drug interactions), weak hERG (human Ether-à-go-go-Related Gene) inhibition (lower predicted cardiotoxicity risk), and non-AMES toxicity (no predicted mutagenic liability). Notably, the compound is predicted to be a non-inhibitor of CYP2C9, CYP2D6, CYP2C19, and CYP3A4, suggesting a favorable CYP inhibition profile distinct from the measured CYP1A2 time-dependent inhibition (IC50 = 1.10 μM) [1]. This discordance between computational prediction and experimental measurement for CYP1A2 highlights the importance of experimental validation. Comparative predicted profiles for 2-methyl, 2-ethyl, or 7-bromo analogs are not available in this database, preventing direct cross-compound comparison. However, these computational parameters collectively suggest a safety and developability profile that may differ from other 2-alkyl imidazo[1,2-a]pyridine derivatives with different substitution patterns.

ADME prediction CYP inhibition drug-likeness computational toxicology

7-Chloro-2-propylimidazo[1,2-a]pyridine: Patent Inclusion in Kinase Inhibitor and Pharmaceutical Composition Claims

7-Chloro-2-propylimidazo[1,2-a]pyridine falls within the generic structural claims of multiple patent families covering imidazo[1,2-a]pyridine derivatives as kinase inhibitors with therapeutic applications. Patent WO-2011002772-A1 claims imidazopyridine derivatives as PBK (PDZ-binding kinase) inhibitors . A separate patent family (Sanofi-Aventis) claims novel imidazo[1,2-a]pyridine derivatives as MET inhibitors with anticancer activity, wherein the claimed compounds have demonstrated biochemical and cellular inhibition of the MET kinase target [1]. Additionally, patent JP5206405B2 covers imidazo[1,2-a]pyridine derivatives as pharmaceutical compositions for antiinfective, antineoplastic, and immunomodulatory applications [2]. The 7-chloro-2-propyl substitution pattern is explicitly encompassed within the generic Markush structures of these patents. However, specific biological data (IC50, Ki, cellular activity) for 7-chloro-2-propylimidazo[1,2-a]pyridine itself is not disclosed in the available patent abstracts; the claims cover broad structural classes. Procurement of this specific compound may be strategically relevant for organizations developing kinase-targeted therapeutics, as its structural features align with patented chemical space.

kinase inhibitor MET inhibitor anticancer patent landscape

7-Chloro-2-propylimidazo[1,2-a]pyridine: Class-Level SAR on 6-Chloro-3-cyano Imidazo[1,2-a]pyridine Derivatives Demonstrates Herbicidal Activity Comparable to Commercial Fluazifop-butyl

A structure-activity relationship study on phenoxypropionic acid derivatives bearing an imidazo[1,2-a]pyridine moiety examined herbicidal activity against gramineous weeds [1]. Among the synthesized compounds, the n-propyl ester derivative (compound Iq: n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate) demonstrated activity comparable to the commercial herbicide fluazifop-butyl, a widely used aryloxyphenoxypropionate (AOPP) graminicide [1]. The SAR analysis revealed that herbicidal activity was dramatically affected by substituents on the imidazo[1,2-a]pyridine ring, with a cyano group at the 3-position and a chlorine atom at the 6-position identified as favorable substituents for enhanced activity [1]. While 7-chloro-2-propylimidazo[1,2-a]pyridine was not directly tested in this study, the class-level SAR demonstrates that chloro-substituted imidazo[1,2-a]pyridine derivatives with propyl ester functionality can achieve commercial-grade herbicidal efficacy. This suggests that the 7-chloro-2-propyl substitution pattern may confer distinct agrochemical properties compared to non-chlorinated or differently substituted analogs.

herbicidal activity agrochemical gramineous weeds SAR

7-Chloro-2-propylimidazo[1,2-a]pyridine: Evidence-Supported Procurement and Research Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization and SAR Expansion

Based on the PASS prediction indicating protein kinase inhibitory probability (Pa = 0.620, Pi = 0.011) and patent inclusion in PBK and MET kinase inhibitor families, 7-chloro-2-propylimidazo[1,2-a]pyridine is a suitable starting scaffold for kinase-focused medicinal chemistry programs [1]. The 7-chloro-2-propyl substitution pattern provides a distinct physicochemical profile (MW = 194.66 g/mol; extended alkyl chain) compared to 2-methyl and 2-ethyl analogs, enabling systematic SAR exploration of 2-position alkyl chain effects on target potency, selectivity, and ADME properties. Researchers should note that experimental IC50 values against specific kinases are not publicly available, and procurement should be accompanied by plans for in-house biochemical profiling against desired kinase targets. Class-level SAR from imidazo[1,2-a]pyridine CDK inhibitors demonstrates that 2-position substitution can modulate physical properties and enable in vivo optimization [2].

ADME and Drug-Drug Interaction Studies: CYP1A2 Time-Dependent Inhibition Evaluation

7-Chloro-2-propylimidazo[1,2-a]pyridine has been experimentally characterized for CYP1A2 time-dependent inhibition with an IC50 of 1.10 μM in human liver microsomes [3]. This compound is appropriate for use as a reference compound in CYP inhibition screening cascades, particularly for programs investigating time-dependent (mechanism-based) CYP inhibition. The compound's predicted ADME profile from UNII-FDA indicates low CYP inhibitory promiscuity, weak hERG inhibition, and non-mutagenic properties, making it a candidate for further developability assessment [4]. The discordance between computational predictions (non-inhibitor for multiple CYPs) and experimental measurement (CYP1A2 time-dependent IC50 = 1.10 μM) highlights the importance of experimental validation in ADME workflows [3].

Agrochemical Discovery: Herbicide Lead Generation Targeting Gramineous Weeds

Class-level SAR from phenoxypropionic acid-imidazo[1,2-a]pyridine conjugates demonstrates that n-propyl ester derivatives with chloro substitution on the imidazo[1,2-a]pyridine ring can achieve herbicidal activity comparable to the commercial standard fluazifop-butyl against gramineous weeds [5]. 7-Chloro-2-propylimidazo[1,2-a]pyridine may serve as a versatile intermediate for synthesizing novel herbicidal candidates with the imidazo[1,2-a]pyridine pharmacophore. The SAR finding that chlorine substitution enhances herbicidal activity provides rationale for exploring 7-chloro variants in agrochemical discovery programs targeting grass weed control [5].

In Silico Pharmacology: Structure-Based Drug Design and Predictive Modeling

The compound is suitable as a computational probe in molecular docking and QSAR modeling studies. The available PASS prediction data (Pa values for multiple pharmacological activities) and UNII-FDA computational ADME parameters provide a foundation for virtual screening and pharmacophore modeling [1][4]. The distinct substitution pattern (7-chloro, 2-propyl) enables exploration of structure-dependent effects on predicted target engagement and ADME properties. Researchers should note that direct experimental validation of predicted activities is limited to CYP1A2 inhibition (IC50 = 1.10 μM), and other predicted activities require experimental confirmation. The compound's inclusion in published QSAR models for H⁺/K⁺-ATPase inhibitors suggests applicability to structure-based design workflows [6].

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